2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde
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Overview
Description
2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a fused thiazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . The reaction conditions often include heating and the use of solvents such as ethanol and triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or pathways critical for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde can be compared with other thiazole and pyridine derivatives:
Thiazole Derivatives: These compounds often exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine Derivatives: Pyridine-based compounds are widely used in medicinal chemistry due to their versatility and biological activity.
List of Similar Compounds
- Thiazolo[4,5-b]pyridine
- Pyrano[2,3-d]thiazole
- Thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine
Properties
Molecular Formula |
C8H6N2OS |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2OS/c1-5-9-8-7(12-5)3-2-6(4-11)10-8/h2-4H,1H3 |
InChI Key |
ZGIKKHFZQKBDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=N2)C=O |
Origin of Product |
United States |
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